5-Bromo-2-chlorobenzene-1-sulfonyl chloride
Overview
Description
5-Bromo-2-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3BrCl2O2S. It is a derivative of benzene, featuring bromine, chlorine, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Scientific Research Applications
5-Bromo-2-chlorobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chlorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-bromo-2-chlorobenzene. This can be achieved by reacting 5-bromo-2-chlorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is often produced in bulk and stored under inert conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorobenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. These reactions are facilitated by the electron-withdrawing effects of the bromine and chlorine atoms, which increase the electrophilicity of the sulfonyl chloride group .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzenesulfonyl chloride
- 2-Chloro-5-bromobenzenesulfonyl chloride
- 4-Bromo-2-chlorobenzenesulfonyl chloride
Uniqueness
5-Bromo-2-chlorobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-chlorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVGJTXXYAIKIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679092 | |
Record name | 5-Bromo-2-chlorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81226-68-8 | |
Record name | 5-Bromo-2-chlorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-chlorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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